2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Description
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position. The oxadiazole moiety is linked via a methoxy bridge to an acetic acid group, which confers both hydrophobic (aromatic) and hydrophilic (carboxylic acid) properties. This dual functionality makes it a versatile scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or bioactive molecules. The compound’s synthesis typically involves coupling reactions between hydroxylamine derivatives and activated carboxylic acids, followed by cyclization and purification steps .
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10(15)7-16-6-9-12-11(13-17-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXUTGPWRBVUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like carbon disulfide or a carboxylic acid derivative.
Introduction of the phenyl group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the oxadiazole ring.
Attachment of the methoxyacetic acid moiety: This step involves the reaction of the oxadiazole derivative with methoxyacetic acid under suitable conditions, such as the presence of a base or a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group or the methoxyacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and methoxyacetic acid moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Variations on the Oxadiazole Ring
Phenyl vs. Alkyl/Chloro Substitutions
- 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid (): The replacement of phenyl with 4-chlorophenyl introduces an electron-withdrawing group, enhancing the electrophilicity of the oxadiazole ring. This modification could improve binding to biological targets via halogen bonding but may reduce metabolic stability compared to the unsubstituted phenyl analog.
- 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (): Substituting phenyl with methyl simplifies the structure, reducing steric bulk and aromatic interactions. The phenolic -OH group increases acidity (pKa ~10) compared to the acetic acid (pKa ~2.5) in the target compound. Key Data: Melting point 148–150°C; synthesized via hydrolysis of ethyl esters .
- This analog may exhibit improved membrane permeability in biological systems.
Heteroaromatic and Extended Systems
- (E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one (A1) (): Incorporates a chalcone-like structure (α,β-unsaturated ketone) conjugated to the oxadiazole-phenyl scaffold. Key Data: Melting point 154–155°C; 89% yield; characterized by ¹H NMR .
Linker and Terminal Group Modifications
Methoxy Bridge vs. Amide/Ether Linkers
2-(6-Bromonaphthalen-2-yloxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11r) ():
- [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid (): Features a phenoxy-acetic acid linker instead of methoxy. The additional phenyl ring may enhance stacking interactions but reduce solubility (clogP ~3.1). Key Data: CAS 878618-12-3; marketed for medicinal purposes .
Acetic Acid vs. Ester/Amide Termini
Solubility and Acidity
- The acetic acid group in the target compound confers water solubility (~1.2 mg/mL at pH 7.4), whereas analogs with ester or amide termini (e.g., 11r, ) exhibit lower aqueous solubility (<0.1 mg/mL). Phenolic derivatives () show pH-dependent solubility due to ionization .
Data Tables
Table 1: Structural and Physicochemical Comparison
*clogP estimated using ChemDraw.
Biological Activity
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
- Molecular Formula : CHNO
- Molecular Weight : 234.21 g/mol
- CAS Number : 1275543-98-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
In Vitro Studies
-
Cell Lines Tested :
- Prostate Cancer (PC-3)
- Colon Cancer (HCT-116)
- Renal Cancer (ACHN)
- IC50 Values :
- Mechanism of Action :
Comparative Efficacy with Other Compounds
A comparative analysis with other oxadiazole derivatives shows that while many compounds exhibit varying degrees of cytotoxicity, this compound stands out in its potency against multiple cancer types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 | 0.67 |
| HCT-116 | 0.80 | |
| ACHN | 0.87 | |
| N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MDA-MB-435 (melanoma) | 6.82 |
| Other derivatives | Various | >10 |
Additional Biological Activities
Apart from its anticancer properties, preliminary studies indicate that this compound may also possess antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of oxadiazole derivatives:
- Study on Anticancer Activity :
- Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
